

Theoretical and Computational Analysis of N-(4-Hydroxyphenyl)propanamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-(4-Hydroxyphenyl)propanamide	
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Abstract

N-(4-Hydroxyphenyl)propanamide, a molecule of significant interest in pharmaceutical sciences, is primarily known as a process impurity and metabolite of paracetamol (acetaminophen). Understanding its molecular properties is crucial for the development of robust analytical methods, impurity profiling, and for elucidating its potential biological interactions. This technical guide provides a comprehensive overview of the theoretical and computational studies of **N-(4-Hydroxyphenyl)propanamide**, presenting a compilation of its physicochemical and spectral data, detailed experimental and computational protocols, and visualizations of key molecular and procedural concepts.

Introduction

N-(4-Hydroxyphenyl)propanamide, with the chemical formula C₉H₁₁NO₂, is structurally similar to paracetamol, differing by an additional methyl group in the acyl chain.[1] This structural similarity makes it a key compound in the study of paracetamol's impurity profile and metabolic pathways. Theoretical and computational chemistry offer powerful tools to investigate the structure, reactivity, and spectral properties of such molecules at an atomic level. This guide synthesizes available data and methodologies to provide a foundational understanding for researchers in the field.





Physicochemical and Spectroscopic Data

Quantitative data for **N-(4-Hydroxyphenyl)propanamide** is summarized below. This information is critical for its identification, characterization, and quantification in various matrices.

General Properties

Property	Value	Reference
IUPAC Name	N-(4- hydroxyphenyl)propanamide	[1]
Synonyms	Parapropamol, Paracetamol EP Impurity B, 4- Propionamidophenol	[1]
CAS Number	1693-37-4	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Melting Point	173.0 °C	
Boiling Point	389.9 °C (Predicted)	

Computed Properties

Property	Value	Reference
XLogP3	1.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass	165.078978594 Da	[1]
Topological Polar Surface Area	49.3 Ų	[1]



Spectroscopic Data

Spectroscopy Type	Key Peaks / Shifts	Reference
¹H NMR	Predicted	
~9.0-10.0 ppm (s, 1H, Ar-OH)		-
~7.3-7.5 ppm (d, 2H, Ar-H)		
~6.7-6.9 ppm (d, 2H, Ar-H)		
~2.2-2.4 ppm (q, 2H, -CH ₂ -)		
~1.0-1.2 ppm (t, 3H, -CH ₃)		
¹³ C NMR	Predicted	_
~172-174 ppm (C=O)	_	
~153-155 ppm (Ar-C-OH)	_	
~131-133 ppm (Ar-C-N)	_	
~121-123 ppm (Ar-CH)		
~115-117 ppm (Ar-CH)	_	
~30-32 ppm (-CH ₂ -)		
~9-11 ppm (-CH ₃)		
FT-IR (Vapor Phase)	Available, specific peaks not detailed in search results	[1]
Mass Spectrometry (GC-MS)	Available, specific fragments not detailed in search results	[1]

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section outlines the protocols for the synthesis, characterization, and computational analysis of **N-(4-Hydroxyphenyl)propanamide**.

Synthesis Protocol



A common synthetic route to **N-(4-Hydroxyphenyl)propanamide** involves the acylation of 4-aminophenol with propionic anhydride or propanoyl chloride.

Materials:

- 4-Aminophenol
- · Propionic anhydride or Propanoyl chloride
- · Pyridine or other suitable base
- Dichloromethane or other suitable aprotic solvent
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for workup)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve 4-aminophenol in a suitable aprotic solvent like dichloromethane, along with a base such as pyridine, in a round-bottom flask.
- Cool the mixture in an ice bath.
- Slowly add propionic anhydride or propancyl chloride dropwise to the stirred solution.
- Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with dilute hydrochloric acid.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-Hydroxyphenyl)propanamide as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- Record the spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
- Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):



- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for GC-MS analysis or Electrospray Ionization (ESI) for LC-MS analysis.
- Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
- Analyze the fragmentation pattern to confirm the molecular structure.

Computational Analysis Protocols

Density Functional Theory (DFT) Calculations:

- The molecular structure of N-(4-Hydroxyphenyl)propanamide can be obtained from its crystal structure data (CCDC Number: 842668).[1]
- Perform geometry optimization and frequency calculations using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).
- The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles.
- Frequency calculations yield the theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra after applying a scaling factor.
- Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions.
- Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking:

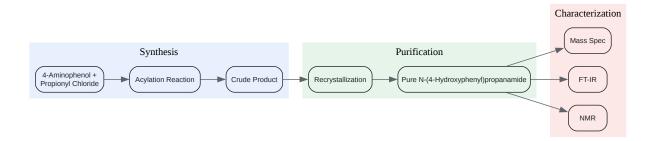
- Obtain the 3D structure of a target protein of interest from the Protein Data Bank (PDB).
- Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.



- Prepare the ligand (N-(4-Hydroxyphenyl)propanamide) by optimizing its geometry and assigning charges.
- Define the binding site on the protein based on known active sites or by using a blind docking approach.
- Perform the docking simulation using software like AutoDock or Glide to predict the binding pose and affinity of the ligand to the protein.
- Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Visualization of Molecular and Procedural Information

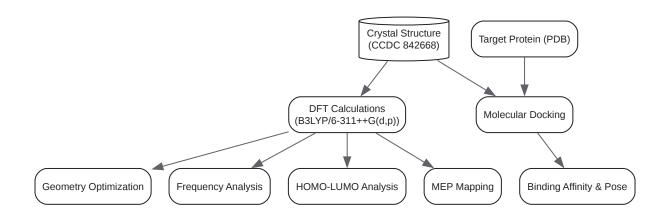
Diagrams created using Graphviz (DOT language) to illustrate key concepts.



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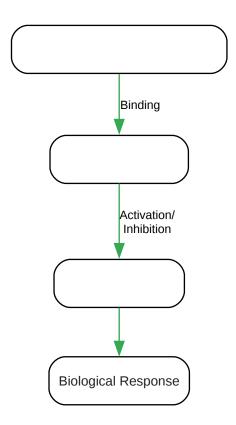
Caption: Experimental workflow for the synthesis and characterization.





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Caption: Flowchart of the computational analysis process.



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References

- 1. N-(4-Hydroxyphenyl)propanamide | C9H11NO2 | CID 74325 PubChem [pubchem.ncbi.nlm.nih.gov]
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